![molecular formula C12H16ClNO3S2 B2598631 2-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide CAS No. 1448130-47-9](/img/structure/B2598631.png)
2-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide
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Description
2-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide, also known as ML277, is a small molecule inhibitor that has been extensively studied in recent years. It is a potent and selective activator of the KCNQ1 potassium channel, which plays a critical role in regulating the electrical activity of the heart.
Scientific Research Applications
Agricultural Herbicide Development
One of the primary applications of structurally related benzenesulfonamide derivatives has been in the development of herbicides for cereal crops. The metabolism of chlorsulfuron by plants, a compound with a closely related chemical structure, illustrates the biological basis for the selectivity of this new class of herbicides for cereals. Tolerant plants such as wheat, oats, and barley metabolize chlorsulfuron into a polar, inactive product, demonstrating the potential agricultural applications of benzenesulfonamide derivatives in weed control while preserving crop safety (Sweetser, Schow, & Hutchison, 1982). Further research into the mode of action of chlorsulfuron highlights its inhibition of plant cell division, offering insights into how similar compounds could be tailored for selective herbicide action (Ray, 1982).
Photodynamic Therapy in Cancer Treatment
In the realm of medicinal chemistry, derivatives of benzenesulfonamides have shown promise in photodynamic therapy (PDT) for cancer treatment. A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrates their potential as Type II photosensitizers. These compounds exhibit high singlet oxygen quantum yields, essential for effective PDT, indicating their utility in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Material Science and Nonlinear Optics
In material science, benzenesulfonamide derivatives have been explored for their potential in nonlinear optics. The preparation and crystal structures of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts, related to benzenesulfonamides, have been studied for second-order nonlinear optics applications. These compounds crystallize into noncentrosymmetric structures, a prerequisite for nonlinear optical activity, highlighting their potential in creating new optical materials (Anwar, Okada, Oikawa, & Nakanishi, 2000).
properties
IUPAC Name |
2-chloro-N-[(3-methoxythiolan-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S2/c1-17-12(6-7-18-9-12)8-14-19(15,16)11-5-3-2-4-10(11)13/h2-5,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABWQOWEUZPZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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